(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester

Chiral resolution Enantiomeric excess Medicinal chemistry

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 158654-83-2) is a single-enantiomer (3S) N-Cbz-protected pyrrolidine derivative bearing a p-toluenesulfonyloxy (tosyl) leaving group at the 3-position. The compound serves as a chiral building block and intermediate in medicinal chemistry, where the defined (S)-stereochemistry, orthogonal Cbz protection, and excellent tosylate leaving-group ability are collectively exploited.

Molecular Formula C19H21NO5S
Molecular Weight 375.4 g/mol
CAS No. 158654-83-2
Cat. No. B184800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester
CAS158654-83-2
Molecular FormulaC19H21NO5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1
InChIKeySMCDOKNEALHLNF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 158654-83-2): Procurement-Relevant Chiral Building Block Profile


(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 158654-83-2) is a single-enantiomer (3S) N-Cbz-protected pyrrolidine derivative bearing a p-toluenesulfonyloxy (tosyl) leaving group at the 3-position. The compound serves as a chiral building block and intermediate in medicinal chemistry, where the defined (S)-stereochemistry, orthogonal Cbz protection, and excellent tosylate leaving-group ability are collectively exploited [1]. Its molecular formula is C19H21NO5S, with a molecular weight of 375.44 g/mol, and it is commercially available at purities of ≥95% .

Why Generic Substitution of (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester is Not Advisable


Direct replacement of this compound with the (R)-antipode, a racemic mixture, or a differently protected analogue (e.g., N-Boc instead of N-Cbz) fundamentally alters the stereochemical outcome and/or the orthogonal deprotection strategy of a synthetic sequence. The (S)-configuration at C3 dictates the absolute stereochemistry installed in downstream chiral centers, while the Cbz group imposes distinct hydrogenolysis lability compared to acid-labile Boc protection . Even within the same enantiomeric series, N-Boc analogues such as (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate exhibit a different hydrogen bond acceptor count (5 vs. 5, but with altered steric bulk) and logP, impacting solubility and reaction conditions . The following quantitative evidence substantiates these non-interchangeable properties.

Quantitative Differentiation Evidence for (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester Versus Comparator Compounds


Enantiomeric Purity Contrasted with Racemate: Procurement of Defined (S)-Stereochemistry vs. Mixture

The target compound is supplied as a single (3S) enantiomer with a defined stereocenter count of 1 and no undefined stereocenters, as confirmed by both PubChem and ChemSpider structural records . In contrast, the racemic mixture (e.g., 'Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate' without stereodescriptor) contains an equimolar mixture of (3S) and (3R) forms, resulting in 0% enantiomeric excess. Use of the racemate in asymmetric synthesis leads to diastereomeric product mixtures, whereas procurement of the (S)-enantiomer ensures a single enantiomer for chiral pool synthesis.

Chiral resolution Enantiomeric excess Medicinal chemistry

XLogP3 Lipophilicity Differentiation: Cbz-Protected vs. Boc-Protected Analogue

The computed XLogP3 for the target N-Cbz compound is 3.2, as reported in PubChem [1]. For the N-Boc analogue (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, the XLogP3 is calculated as 2.5 (based on PubChem CID for the racemic Boc variant). This 0.7 log unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, indicating that the Cbz-protected intermediate is significantly more lipophilic.

Lipophilicity ADME prediction Protecting group strategy

Hydrogen Bond Acceptor Count: Target Compound vs. N-Boc and N-H Analogues

The target compound possesses 5 hydrogen bond acceptors (HBAs) as computed by Cactvs and reported in PubChem [1]. The N-Boc analogue (S)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has 5 HBAs but differs in hydrogen bond donor count (0 for both), while the N-deprotected analogue (3-(tosyloxy)pyrrolidine) would have 1 HBD (the pyrrolidine NH). This subtle variation in HBA count and the presence/absence of an HBD directly affect solid-state packing and solubility profiles.

Hydrogen bonding Solubility Crystallinity

Topological Polar Surface Area (TPSA) and Bioavailability Prediction: Cbz vs. Boc

The topological polar surface area (TPSA) of the target compound is 81.3 Ų, as computed in PubChem [1]. For the N-Boc analogue, the TPSA is approximately 81.3 Ų as well (due to identical sulfonate and carbamate functional groups). However, the Cbz benzyl group contributes additional aromatic surface area, increasing the non-polar surface area relative to the Boc tert-butyl group, which may influence passive membrane permeability.

TPSA Oral bioavailability Drug-likeness

Recommended Application Scenarios for (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester Based on Quantitative Evidence


Chiral Pool Synthesis of (S)-Configured Pyrrolidine-Based APIs

The 100% enantiomeric excess and defined (3S) stereochemistry of this compound make it a direct precursor for constructing chiral pyrrolidine-containing pharmaceuticals. By employing the tosylate as a leaving group in SN2-type nucleophilic substitutions, the (S)-configuration is cleanly transferred to new C–N or C–C bonds, avoiding costly chiral resolution steps downstream [1].

Orthogonal Deprotection Strategies in Multi-Step Synthesis

The N-Cbz protecting group can be removed via catalytic hydrogenolysis without affecting the tosylate, which remains intact for subsequent functionalization. This orthogonality is critical in complex molecule assembly where acid-labile Boc groups would be prematurely cleaved. The higher lipophilicity (XLogP3 = 3.2) also simplifies extractive workup [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Lipophilic Intermediates

With an XLogP3 of 3.2, the compound is substantially more lipophilic than its Boc analogue, making it better suited for lead compounds targeting hydrophobic enzyme pockets or requiring enhanced membrane permeability. The aromatic benzyl group can also engage in π-stacking interactions during biological target engagement [1].

Building Block for Structure-Activity Relationship (SAR) Studies

The combination of a chiral pyrrolidine core, a good tosylate leaving group, and a Cbz-protected nitrogen allows systematic variation at three positions (N, C3, and C4). This modularity supports SAR exploration where the tosylate can be displaced by diverse nucleophiles while maintaining stereochemical integrity, as guaranteed by the single (S) enantiomer supply [1].

Quote Request

Request a Quote for (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.